molecular formula C17H25NO5S2 B2848960 3-(CYCLOHEXANESULFONYL)-1-(2-METHOXY-5-METHYLBENZENESULFONYL)AZETIDINE CAS No. 1448128-84-4

3-(CYCLOHEXANESULFONYL)-1-(2-METHOXY-5-METHYLBENZENESULFONYL)AZETIDINE

Cat. No.: B2848960
CAS No.: 1448128-84-4
M. Wt: 387.51
InChI Key: GSLABJRGANOBJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(CYCLOHEXANESULFONYL)-1-(2-METHOXY-5-METHYLBENZENESULFONYL)AZETIDINE is a complex organic compound characterized by the presence of cyclohexylsulfonyl and methoxy-methylphenylsulfonyl groups attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(CYCLOHEXANESULFONYL)-1-(2-METHOXY-5-METHYLBENZENESULFONYL)AZETIDINE typically involves multiple steps, starting from readily available starting materials. One common approach involves the sulfonylation of azetidine with cyclohexylsulfonyl chloride and 2-methoxy-5-methylphenylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(CYCLOHEXANESULFONYL)-1-(2-METHOXY-5-METHYLBENZENESULFONYL)AZETIDINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

3-(CYCLOHEXANESULFONYL)-1-(2-METHOXY-5-METHYLBENZENESULFONYL)AZETIDINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(CYCLOHEXANESULFONYL)-1-(2-METHOXY-5-METHYLBENZENESULFONYL)AZETIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The azetidine ring can also interact with various biological pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclohexylsulfonyl)-1-((2-methoxyphenyl)sulfonyl)azetidine
  • 3-(Cyclohexylsulfonyl)-1-((2-methylphenyl)sulfonyl)azetidine
  • 3-(Cyclohexylsulfonyl)-1-((2-methoxy-4-methylphenyl)sulfonyl)azetidine

Uniqueness

3-(CYCLOHEXANESULFONYL)-1-(2-METHOXY-5-METHYLBENZENESULFONYL)AZETIDINE is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both cyclohexylsulfonyl and methoxy-methylphenylsulfonyl groups provides a unique combination of steric and electronic effects, making it a valuable compound for various applications.

Properties

IUPAC Name

3-cyclohexylsulfonyl-1-(2-methoxy-5-methylphenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S2/c1-13-8-9-16(23-2)17(10-13)25(21,22)18-11-15(12-18)24(19,20)14-6-4-3-5-7-14/h8-10,14-15H,3-7,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLABJRGANOBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)S(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.